molecular formula C9H7ClO2 B13317448 7-Chloroisochroman-1-one

7-Chloroisochroman-1-one

Cat. No.: B13317448
M. Wt: 182.60 g/mol
InChI Key: XUFKAIMRUCYQFL-UHFFFAOYSA-N
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Description

7-Chloroisochroman-1-one is a chemical compound with the molecular formula C9H7ClO2 It is a derivative of isochroman, characterized by the presence of a chlorine atom at the 7th position of the isochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloroisochroman-1-one can be synthesized through several methods. One common approach involves the chlorination of isochroman-1-one. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisochroman-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-Chloroisochroman-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloroisochroman-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isochroman-1-one: Lacks the chlorine atom and has different reactivity and applications.

    Chroman-4-one: Another related compound with distinct structural and functional properties.

    7-Bromoisochroman-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

Uniqueness: 7-Chloroisochroman-1-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

7-chloro-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C9H7ClO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2

InChI Key

XUFKAIMRUCYQFL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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